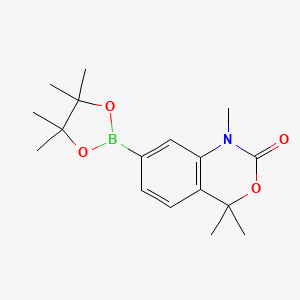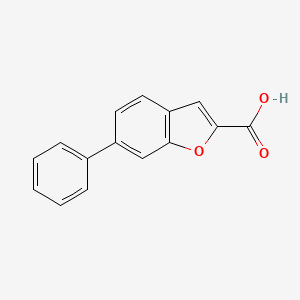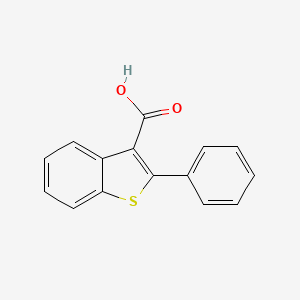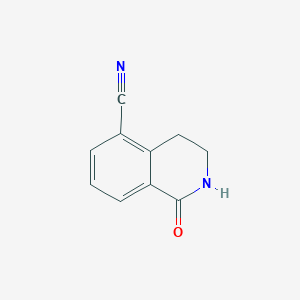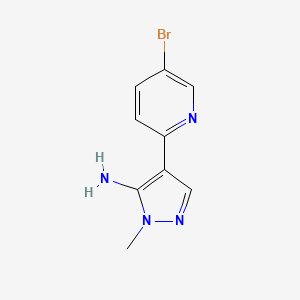
4-(5-Bromopyridin-2-YL)-1-methyl-1H-pyrazol-5-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(5-Bromopyridin-2-YL)-1-methyl-1H-pyrazol-5-amine is an organic compound that belongs to the class of heterocyclic aromatic amines. This compound is characterized by the presence of a bromopyridine moiety attached to a pyrazole ring, which is further substituted with a methyl group and an amine group. The unique structure of this compound makes it a valuable intermediate in various chemical syntheses and research applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-Bromopyridin-2-YL)-1-methyl-1H-pyrazol-5-amine typically involves the following steps:
Bromination of Pyridine: The starting material, pyridine, is brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) to yield 5-bromopyridine.
Formation of Pyrazole Ring: The brominated pyridine is then subjected to a cyclization reaction with hydrazine or a hydrazine derivative to form the pyrazole ring.
Methylation: The resulting pyrazole compound is methylated using a methylating agent such as methyl iodide or dimethyl sulfate.
Amination: Finally, the methylated pyrazole is aminated using ammonia or an amine source to introduce the amine group at the desired position.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Catalysts and automated systems are often employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
4-(5-Bromopyridin-2-YL)-1-methyl-1H-pyrazol-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The bromine atom in the pyridine ring can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of reduced amines and alcohols.
Substitution: Formation of substituted pyridine derivatives.
Aplicaciones Científicas De Investigación
4-(5-Bromopyridin-2-YL)-1-methyl-1H-pyrazol-5-amine has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Employed in the study of enzyme inhibitors and receptor ligands.
Medicine: Investigated for its potential as a pharmaceutical agent, particularly in the development of anti-inflammatory and anticancer drugs.
Industry: Utilized in the production of agrochemicals and specialty chemicals.
Mecanismo De Acción
The mechanism of action of 4-(5-Bromopyridin-2-YL)-1-methyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymes and receptors, affecting various biochemical processes. Its bromopyridine and pyrazole moieties play a crucial role in binding to target sites, leading to the desired biological effects.
Comparación Con Compuestos Similares
Similar Compounds
6-(5-Bromopyridin-2-yl)iminomethylphenol: A Schiff-base compound with similar bromopyridine structure.
Thiazolo[4,5-b]pyridines: Compounds with a pyridine ring fused to a thiazole ring, exhibiting diverse biological activities.
Uniqueness
4-(5-Bromopyridin-2-YL)-1-methyl-1H-pyrazol-5-amine is unique due to its specific substitution pattern and the presence of both bromopyridine and pyrazole moieties. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C9H9BrN4 |
|---|---|
Peso molecular |
253.10 g/mol |
Nombre IUPAC |
4-(5-bromopyridin-2-yl)-2-methylpyrazol-3-amine |
InChI |
InChI=1S/C9H9BrN4/c1-14-9(11)7(5-13-14)8-3-2-6(10)4-12-8/h2-5H,11H2,1H3 |
Clave InChI |
HUZVQWPMCLLZLR-UHFFFAOYSA-N |
SMILES canónico |
CN1C(=C(C=N1)C2=NC=C(C=C2)Br)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


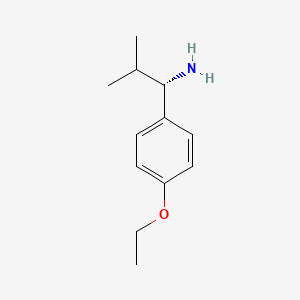


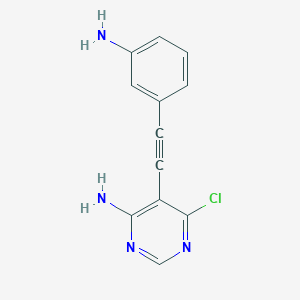
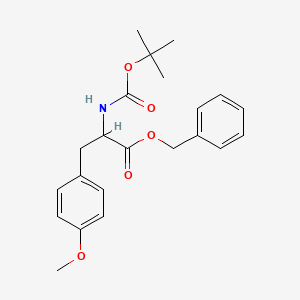
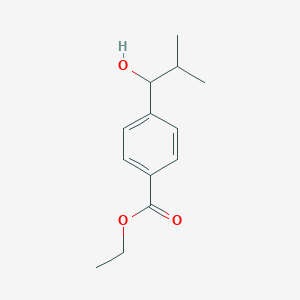
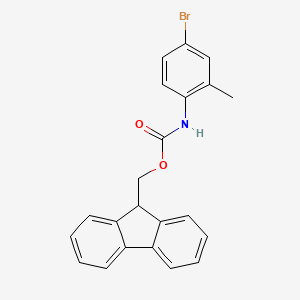
![4-((1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-4-yl)oxy)benzonitrile](/img/structure/B13984723.png)

